3-Methyl-5-nitrofuran-2-carbaldehyde 3-Methyl-5-nitrofuran-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17251001
InChI: InChI=1S/C6H5NO4/c1-4-2-6(7(9)10)11-5(4)3-8/h2-3H,1H3
SMILES:
Molecular Formula: C6H5NO4
Molecular Weight: 155.11 g/mol

3-Methyl-5-nitrofuran-2-carbaldehyde

CAS No.:

Cat. No.: VC17251001

Molecular Formula: C6H5NO4

Molecular Weight: 155.11 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-5-nitrofuran-2-carbaldehyde -

Specification

Molecular Formula C6H5NO4
Molecular Weight 155.11 g/mol
IUPAC Name 3-methyl-5-nitrofuran-2-carbaldehyde
Standard InChI InChI=1S/C6H5NO4/c1-4-2-6(7(9)10)11-5(4)3-8/h2-3H,1H3
Standard InChI Key OKKYAAHCUOEEQM-UHFFFAOYSA-N
Canonical SMILES CC1=C(OC(=C1)[N+](=O)[O-])C=O

Introduction

Chemical Synthesis and Characterization

Table 1: Representative Yields in Nitrofuran Synthesis

Starting MaterialNitrating AgentProductYield (%)
FurfuralHNO₃/Ac₂O5-Nitrofuran-2-carbaldehyde60–88
3-MethylfuranHNO₃/H₂SO₄3-Methyl-5-nitrofuran-2-carbaldehyde**Hypothetical

*Predicted based on analogous reactions .

Analytical Characterization

Key techniques for verifying the structure and purity of nitrofuran derivatives include:

  • Nuclear Magnetic Resonance (NMR): Distinct peaks for the aldehyde proton (~9.8 ppm) and nitro group deshielding effects.

  • High-Resolution Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ at m/z 156.11 (C₆H₅NO₄).

  • High-Performance Liquid Chromatography (HPLC): Purity assessment using reverse-phase C18 columns .

Physicochemical Properties

Molecular and Structural Features

  • Molecular Formula: C₆H₅NO₄

  • Molecular Weight: 155.11 g/mol

  • Key Functional Groups:

    • Nitro group (-NO₂) at position 5 (electron-withdrawing).

    • Aldehyde (-CHO) at position 2 (reactive site for condensation reactions).

    • Methyl (-CH₃) at position 3 (enhances lipophilicity).

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C, with potential exothermic reactions due to the nitro group.

  • Photodegradation: Susceptible to UV-induced degradation; storage in amber glass recommended.

  • Reactivity: Participates in Claisen-Schmidt condensations, hydrazine reactions, and cycloadditions .

Biological Activity and Mechanisms

Antimicrobial Efficacy

Nitrofuran derivatives exhibit broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For example, a nitrofuranyl–pyrazolopyrimidine conjugate (compound 35) demonstrated:

  • MIC Values: 0.7 µg/mL against S. aureus and 0.15 µg/mL against MRSA .

  • Biofilm Eradication: Reduced bacterial load by 90% in S. aureus biofilms at 2× MIC.

Table 2: Antimicrobial Activity of Nitrofuran Derivatives

CompoundTarget PathogenMIC (µg/mL)Mechanism
Compound 35 MRSA0.15Membrane disruption, ROS generation
5-Nitrofuran-2-carbaldehyde S. aureus1.2Enzyme inhibition

Mechanistic Insights

  • Membrane Targeting: Disruption of bacterial cell membranes observed via scanning electron microscopy (SEM) .

  • ROS Generation: Nitro group reduction produces reactive intermediates that induce oxidative stress.

  • Synergy with Antibiotics: Compound 35 enhanced vancomycin efficacy against S. aureus (FIC index: 0.5) .

Pharmacological Applications

Preclinical Development

  • Oral Bioavailability: Compound 35 showed a plasma half-life of 4.2 hours in murine models, supporting oral dosing .

  • In Vivo Efficacy: Reduced MRSA load by 99% in a murine thigh infection model at 30 mg/kg .

Structure-Activity Relationships (SAR)

Critical Substituents

  • Nitro Group Position: Para-substitution (position 5) maximizes electron-withdrawing effects, enhancing redox activity.

  • Methyl Group Impact: Improves lipophilicity and membrane permeability, as seen in analogs .

Optimization Strategies

  • Heterocyclic Fusion: Pyrazolopyrimidine conjugates improve target binding and pharmacokinetics .

  • Side Chain Modifications: Propyl groups enhance bacterial membrane interaction .

Future Research Directions

  • Synthetic Optimization: Develop scalable routes for 3-methyl-5-nitrofuran-2-carbaldehyde.

  • Mechanistic Studies: Elucidate interactions with bacterial efflux pumps (e.g., NorA, TetK).

  • Clinical Translation: Evaluate toxicity and efficacy in advanced infection models.

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